Tetrathionate(.3-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

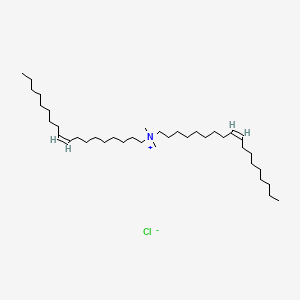

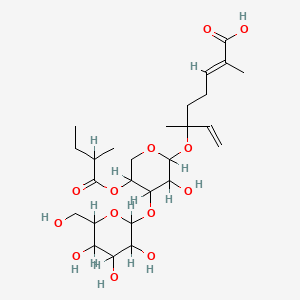

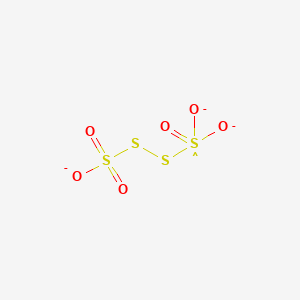

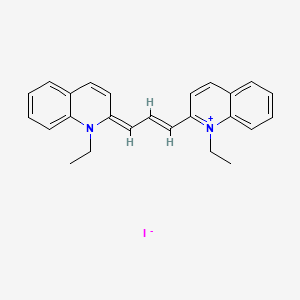

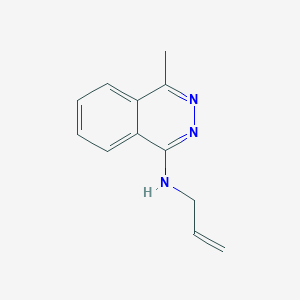

Tetrathionate(.3-) is a tetrathionate ion and a sulfur oxide.

Aplicaciones Científicas De Investigación

Decomposition in Alkaline Solutions Tetrathionate is a significant byproduct in the gold leaching process using ammoniacal thiosulfate solutions. Understanding its decomposition kinetics in alkaline solutions is crucial for improving gold recovery efficiency. Studies reveal that the decomposition reaction is first order with respect to both tetrathionate and hydroxide, with the reaction rate influenced by pH and temperature (Zhang & Dreisinger, 2002).

Biological Utilization and Electron Acceptance Certain bacteria, including pathogenic strains like Campylobacter jejuni, use tetrathionate as an electron acceptor. This aids their growth, especially in oxygen-limited conditions, which could be relevant in the context of intestinal inflammation (Liu et al., 2013).

Electricity Generation in Microbial Fuel Cells Tetrathionate serves as an electron donor in microbial fuel cells under acidic conditions. This capability opens avenues for biological electricity production, especially in the context of biodegrading mining process and waste waters (Sulonen et al., 2015).

Role in Sulfur Oxidation The enzyme tetrathionate hydrolase, found in certain sulfur-oxidizing microorganisms, plays a critical role in the oxidative dissimilation of tetrathionate. This has implications for sulfur cycle dynamics in various ecological settings (Kanao et al., 2007).

Surface Chemistry and Flotation Response Tetrathionate ions impact the surface chemistry of sulfide minerals, influencing their flotation response. This understanding is significant in mineral processing and extractive metallurgy (Mhonde et al., 2021).

Interaction with Mammalian Thioredoxin Reductase Tetrathionate can be efficiently reduced by mammalian thioredoxin reductase, suggesting potential roles in modulating the gut microbiome, particularly during inflammation (Narayan et al., 2015).

Genetic Engineering for Gut Inflammation Detection Genetic engineering has enabled the creation of bacterial sensors for tetrathionate, which can indicate gut inflammation. These sensors can be used in diagnostic or therapeutic applications related to the gut microbiota (Daeffler et al., 2017).

Respiratory Electron Acceptor in Bacteria Tetrathionate serves as a terminal respiratory electron acceptor in bacteria such as Salmonella typhimurium, playing a critical role in their energy metabolism and potentially influencing their growth in host environments (Hensel et al., 1999).

Environmental and Biogeochemical Roles Tetrathionate's involvement in the sulfur cycle of marine sediments, driven by microorganisms capable of metabolizing this compound, suggests its significant yet cryptic roles in environmental and biogeochemical processes (Mandal et al., 2020).

Photometric Analysis and Decomposition Studies Research on the photometric decomposition of tetrathionate ion and the development of analytical methods for its quantification is pivotal in understanding its behavior in various chemical and environmental contexts (Iwasaki & Suzuki, 1966; Horváth et al., 2002).

Propiedades

Fórmula molecular |

O6S4-3 |

|---|---|

Peso molecular |

224.3 g/mol |

InChI |

InChI=1S/H3O6S4/c1-9(2,3)7-8-10(4,5)6/h(H,1,2,3)(H2,4,5,6)/p-3 |

Clave InChI |

MIXJPGIRRQPOSD-UHFFFAOYSA-K |

SMILES canónico |

[O-][S](=O)([O-])SSS(=O)(=O)[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-trimethoxy-N-[[[oxo-[(1S,2S)-2-phenylcyclopropyl]methyl]hydrazo]-sulfanylidenemethyl]benzamide](/img/structure/B1235910.png)

![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, methyl ester, [1R-(exo,exo)]-](/img/structure/B1235923.png)